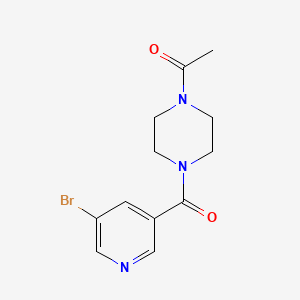
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromonicotinoyl group attached to a piperazine ring, which is further connected to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the bromonicotinoyl group: This step involves the bromination of nicotinic acid followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with the piperazine derivative to form the bromonicotinoyl-piperazine intermediate.
Attachment of the ethanone moiety: The final step involves the acylation of the bromonicotinoyl-piperazine intermediate with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Acylation: The piperazine ring can be further acylated using acyl chlorides or anhydrides to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound serves as a probe in chemical biology research to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonicotinoyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-one: This compound has a methoxyphenyl group instead of a bromonicotinoyl group, which may result in different biological activities and applications.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: The presence of a hydroxypropyl group can influence the compound’s solubility and reactivity.
1-(4-(4-Aminobutyl)piperazin-1-yl)ethan-1-one: The aminobutyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
Propiedades
Fórmula molecular |
C12H14BrN3O2 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
1-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14BrN3O2/c1-9(17)15-2-4-16(5-3-15)12(18)10-6-11(13)8-14-7-10/h6-8H,2-5H2,1H3 |
Clave InChI |
MTQJFUUXTSRUEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)






